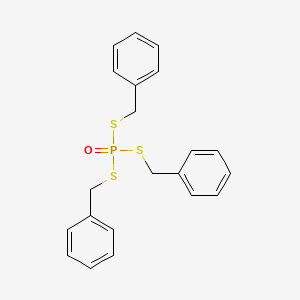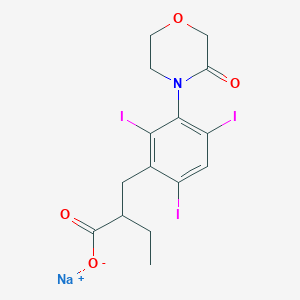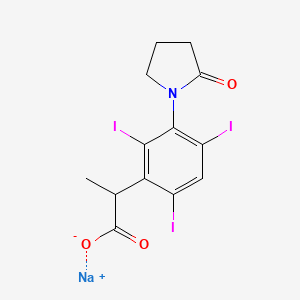
1H-Indazole, 1-(4-methoxybenzoyl)-5-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indazole, 1-(4-methoxybenzoyl)-5-nitro- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a nitro group at the 5-position and a methoxybenzoyl group at the 1-position of the indazole ring imparts unique chemical properties to this compound.
準備方法
The synthesis of 1H-Indazole, 1-(4-methoxybenzoyl)-5-nitro- can be achieved through various synthetic routes. One common method involves the cyclization of 2-nitrobenzaldehyde with hydrazine to form the indazole core. The resulting intermediate is then subjected to Friedel-Crafts acylation using 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve refluxing the mixture in an appropriate solvent like dichloromethane.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
1H-Indazole, 1-(4-methoxybenzoyl)-5-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major products formed from these reactions include 1H-Indazole, 1-(4-methoxybenzoyl)-5-amino- and 1H-Indazole, 1-(4-carboxybenzoyl)-5-nitro-.
科学的研究の応用
1H-Indazole, 1-(4-methoxybenzoyl)-5-nitro- has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting cancer and bacterial infections.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of organic electronic materials due to its unique electronic properties.
作用機序
The mechanism of action of 1H-Indazole, 1-(4-methoxybenzoyl)-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The methoxybenzoyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity.
類似化合物との比較
1H-Indazole, 1-(4-methoxybenzoyl)-5-nitro- can be compared with other indazole derivatives such as:
1H-Indazole, 1-(4-methoxybenzoyl)-3-nitro-: Similar structure but with the nitro group at the 3-position.
1H-Indazole, 1-(4-methoxybenzoyl)-5-amino-: Similar structure but with an amino group instead of a nitro group.
1H-Indazole, 1-(4-carboxybenzoyl)-5-nitro-: Similar structure but with a carboxy group instead of a methoxy group.
The uniqueness of 1H-Indazole, 1-(4-methoxybenzoyl)-5-nitro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
23856-23-7 |
|---|---|
分子式 |
C15H11N3O4 |
分子量 |
297.26 g/mol |
IUPAC名 |
(4-methoxyphenyl)-(5-nitroindazol-1-yl)methanone |
InChI |
InChI=1S/C15H11N3O4/c1-22-13-5-2-10(3-6-13)15(19)17-14-7-4-12(18(20)21)8-11(14)9-16-17/h2-9H,1H3 |
InChIキー |
OAQTXKVXMXPLFX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Acetyl-5a,7a-dimethyl-4,5,5a,5b,6,7,7a,10,10a,10b,11,12-dodecahydrocyclopenta[5,6]naphtho[1,2-d]azepin-2(3h)-one](/img/structure/B14706135.png)
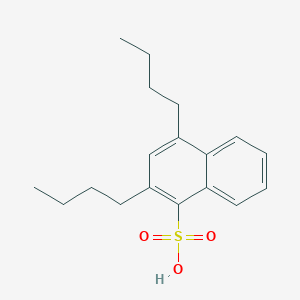
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14706143.png)
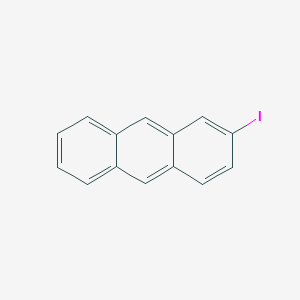
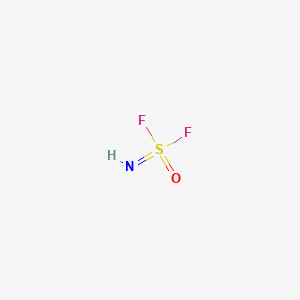


![N-[Amino(4-methylanilino)methylidene]thiourea](/img/structure/B14706187.png)
